aziridine;1-isocyanatooctadecane

Description

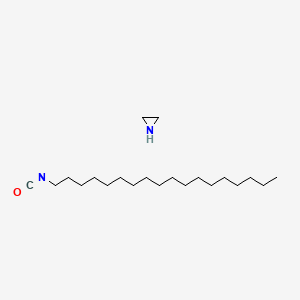

Aziridine (C₂H₅N) is a three-membered heterocyclic compound containing one nitrogen atom. Its ring strain (~27 kcal/mol) and electron-deficient nitrogen center make it highly reactive, enabling diverse applications in synthesizing nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines) and bioactive alkaloids . Aziridine derivatives are pivotal in asymmetric catalysis and pharmaceutical synthesis, with stereochemical control (e.g., (S)-configuration) critically influencing biological activity .

1-Isocyanatooctadecane (C₁₉H₃₇NO) is a long-chain aliphatic isocyanate. The terminal isocyanate group (–NCO) reacts with nucleophiles (e.g., amines, alcohols) to form urethanes or ureas, while its 18-carbon chain confers hydrophobicity. It is used in polymer synthesis and crosslinking reactions, though its biological activity remains less explored compared to aziridine .

Properties

IUPAC Name |

aziridine;1-isocyanatooctadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO.C2H5N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21;1-2-3-1/h2-18H2,1H3;3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEOFNLWWSMVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN=C=O.C1CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68441-25-8 | |

| Details | Compound: Aziridine, homopolymer, reaction products with 1-isocyanatooctadecane | |

| Record name | Aziridine, homopolymer, reaction products with 1-isocyanatooctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68441-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

338.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68441-25-8 | |

| Record name | Aziridine, homopolymer, reaction products with 1-isocyanatooctadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine;1-isocyanatooctadecane can be synthesized through the reaction of aziridine with 1-isocyanatooctadecane. One common method involves the nucleophilic ring-opening of aziridine by the isocyanate group under controlled conditions . This reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Aziridine;1-isocyanatooctadecane undergoes various types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.

Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.

Polymerization: Both the aziridine and isocyanate groups can participate in polymerization reactions to form polyamines and polyurethanes.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Amines: For nucleophilic ring-opening of the aziridine ring.

Alcohols and Thiols: For reactions with the isocyanate group.

Catalysts: Such as Lewis acids or bases to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include:

Ureas and Carbamates: From the reaction of the isocyanate group with amines and alcohols.

Polyamines and Polyurethanes: From polymerization reactions involving both functional groups.

Scientific Research Applications

Aziridine;1-isocyanatooctadecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of aziridine;1-isocyanatooctadecane involves the reactivity of its aziridine and isocyanate groups. The aziridine ring can undergo nucleophilic ring-opening, leading to the formation of reactive intermediates that can further react with other molecules . The isocyanate group can react with nucleophiles to form stable products such as ureas and carbamates . These reactions are facilitated by the high ring strain of the aziridine ring and the electrophilic nature of the isocyanate group .

Comparison with Similar Compounds

Aziridine vs. Other Three-Membered Rings

Key Findings :

- Aziridine’s regioselectivity in ring-opening reactions depends on substituents. For example, 2-substituted aziridines with γ-ketone groups undergo nucleophilic attack at C2, while γ-silylated hydroxy substituents favor attack at C3 .

- Compared to oxiranes, aziridines exhibit lower reactivity due to weaker N–C bonds and reduced electrophilicity .

1-Isocyanatooctadecane vs. Other Isocyanates

| Property | 1-Isocyanatooctadecane | Methyl Isocyanate | Hexamethylene Diisocyanate (HDI) |

|---|---|---|---|

| Structure | C₁₈H₃₇–NCO | CH₃–NCO | OCN–(CH₂)₆–NCO |

| Molecular Weight | 295.5 g/mol | 57.05 g/mol | 168.2 g/mol |

| Applications | Hydrophobic polymers | Agrochemicals | Polyurethanes, coatings |

| Reactivity | Slower (steric hindrance from long chain) | Fast (small size) | High (two reactive –NCO groups) |

Key Findings :

Aziridine Derivatives

- Antimicrobial Activity: (S)-isopropylaziridine derivatives with sulfur atoms (e.g., thiourea-linked compounds) show enhanced antibacterial properties. For example, compound 3o (1-(2-piperidinoethyl) substituent) exhibited MIC values of 8–16 µg/mL against S. aureus .

- Cytotoxicity : Aziridine-phosphine hybrids demonstrate selective cytotoxicity, with IC₅₀ values <10 µM in cancer cell lines .

1-Isocyanatooctadecane

- Limited biological data exist, but aliphatic isocyanates generally exhibit lower acute toxicity than aromatic analogs (e.g., toluene diisocyanate). Their primary hazard lies in respiratory sensitization .

Research Advancements and Challenges

Aziridine

- Synthetic Methods : Iron-catalyzed aziridination of diazo compounds with imines yields cis-aziridines in >95% efficiency .

- Challenges : Controlling regioselectivity in unsymmetrical aziridines remains difficult; substituent electronic effects (e.g., electron-withdrawing groups at C2) dominate reaction pathways .

Biological Activity

Aziridine;1-isocyanatooctadecane is a compound that presents significant interest in both synthetic chemistry and biological applications due to its unique structural features, which include an aziridine ring and an isocyanate group. This article explores the biological activity of this compound, emphasizing its potential applications, mechanisms of action, and relevant research findings.

Overview of this compound

Aziridine is a three-membered nitrogen-containing heterocycle known for its high reactivity due to ring strain. The incorporation of an isocyanate group enhances its reactivity, making it a valuable building block in organic synthesis and materials science. The compound can be synthesized through the nucleophilic ring-opening of aziridine by 1-isocyanatooctadecane under controlled conditions, leading to various chemical reactions that are crucial in biological contexts.

The biological activity of this compound primarily stems from the reactivity of its functional groups:

- Nucleophilic Ring-Opening : The aziridine ring can be opened by nucleophiles such as amines, leading to the formation of reactive intermediates that can interact with biological macromolecules.

- Isocyanate Reactivity : The isocyanate group can form ureas and carbamates upon reaction with nucleophiles, contributing to its potential as a cross-linking agent in biomaterials.

Antitumor and Antibacterial Properties

Research indicates that aziridine-containing compounds exhibit various biological activities, particularly antitumor and antibacterial effects. The aziridine ring acts as a powerful alkylating agent, which can lead to DNA damage by forming covalent bonds with nucleobases. For instance, compounds like mitomycin C utilize similar mechanisms to induce cell death through DNA cross-linking .

Case Study: Imexon

Imexon, an aziridine derivative, has shown efficacy against human myeloma cells. It operates by binding to cellular thiols and disrupting the redox balance within cells, leading to increased levels of reactive oxygen species (ROS), mitochondrial swelling, and apoptosis activation through caspase pathways .

Toxicological Considerations

Despite their potential therapeutic effects, aziridines are also associated with toxicity. The toxicity profile varies significantly based on the specific structure of the aziridine derivative. Aziridines can exhibit acute toxicity via inhalation and skin irritation, which necessitates careful handling in laboratory and industrial settings .

Research Findings

A review of literature reveals several important findings regarding the biological activity of this compound:

- Antibacterial Activity : Studies have demonstrated that aziridine derivatives possess significant antibacterial properties against various pathogens. Their mechanism often involves disrupting bacterial cell walls or interfering with metabolic processes within the bacteria.

- Potential in Drug Delivery Systems : The compound's ability to form stable linkages with biomolecules positions it as a candidate for drug delivery applications. Its reactivity allows for the design of targeted therapies that can release drugs in a controlled manner .

Data Summary

Q & A

Q. What are the recommended methods for synthesizing and characterizing aziridine derivatives in academic research?

Aziridine derivatives are typically synthesized via nitrogen-transfer reactions, such as electrochemical aziridination of olefins or acid-catalyzed ring-opening protocols . For characterization, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 17O assignments via 2D techniques like C–H COSY and COLOC) and X-ray crystallography to confirm stereochemistry and purity . Ensure new compounds are validated with elemental analysis and high-resolution mass spectrometry (HRMS), as per IUPAC guidelines .

Q. How should researchers handle reactive intermediates like 1-isocyanatooctadecane to ensure safety and stability?

1-Isocyanatooctadecane, a long-chain isocyanate, requires inert atmosphere handling (e.g., nitrogen/argon gloveboxes) due to moisture sensitivity. Use anhydrous solvents (e.g., THF, DCM) and monitor reactions via FTIR for isocyanate consumption (disappearance of ~2270 cm⁻¹ N=C=O stretch). Quench excess isocyanate with ethanol post-reaction to prevent hazardous side products .

Q. What spectroscopic techniques are critical for analyzing aziridine’s structural and electronic properties?

Key techniques include:

- Vibrational spectroscopy : High-resolution FTIR for fundamental modes (e.g., nu₁–nu₁₇ assignments in aziridine) .

- NMR : Detect nitrogen inversion dynamics via variable-temperature ¹H NMR (ΔG‡ ~15.5–17.9 kcal/mol for N-unsubstituted aziridines) .

- Computational methods : Density functional theory (DFT) at B3LYP/6-311++G(d,p) level to predict vibrational modes and electronic structure .

Advanced Research Questions

Q. How can computational methods resolve contradictions in aziridine’s ring-strain energy data across studies?

Discrepancies in ring-strain energies (e.g., aziridine vs. epoxide) arise from functional choices (e.g., B3LYP vs. CCSD(T)). Address this by benchmarking against experimental thermochemical data (e.g., atomization energies) using hybrid functionals like B3LYP with exact-exchange corrections . For example, B3LYP/6-311++G(d,p) predicts aziridine’s strain energy at 23.68 kcal/mol, differing by 1.47 kcal/mol from epoxide .

Q. What strategies mitigate discrepancies in reported nitrogen inversion barriers for aziridines?

Variations in ΔG‡ values (12.8–17.9 kcal/mol) stem from solvent effects, protonation equilibria, and computational approximations. Use ab initio calculations with zero-point energy corrections and tunneling effects (e.g., experimental barrier: 19.5 kcal/mol post-correction ). Validate via Arrhenius plots of VT-NMR data to isolate thermodynamic parameters (ΔH‡ = 15 kcal/mol, ΔS‡ = -6 kcal/mol) .

Q. How can researchers design experiments to study aziridine’s regioselective ring-opening for synthetic applications?

Employ transition-metal catalysis (e.g., Pd-mediated allylation) or electrophilic agents (e.g., HCl) to control ring-opening pathways. Monitor kinetics via in situ Raman spectroscopy and compare with DFT-predicted transition states . For example, methyl substitution increases ring-strain asymmetry, favoring nucleophilic attack at specific carbons .

Q. What methodologies ensure reproducibility in aziridine synthesis and functionalization?

Follow standardized protocols:

- Synthesis : Electrochemical aziridination under controlled potential (e.g., -1.2 V vs. Ag/AgCl) .

- Purification : Column chromatography with deactivated alumina to prevent ring-opening.

- Reporting : Detailed experimental sections with spectral data (δ, J values) and computational parameters (basis sets, convergence criteria) .

Q. How do vibrational mode assignments for aziridine inform its reactivity in catalytic systems?

FTIR and DFT analyses of nu₁–nu₁₇ modes (e.g., C-N stretching at ~950 cm⁻¹) reveal electronic perturbations during catalysis. Compare experimental intensities with ab initio predictions (e.g., B3LYP/6-31G(d)) to identify reactive sites . For CO₂ fixation, strain-sensitive modes correlate with activation barriers .

Data Contradiction and Analysis

Q. Why do studies report conflicting reactivity trends between aziridines and epoxides?

Epoxides exhibit higher ring-strain energy (25.15 kcal/mol vs. 23.68 kcal/mol for aziridine) but lower bond dissociation energy (C-O vs. C-N), leading to divergent reactivity in ring-opening. Resolve contradictions by contextualizing strain vs. electronic factors using DFT-computed Fukui indices .

Q. How should researchers address inconsistencies in thermodynamic data for aziridine derivatives?

Cross-validate experimental (e.g., calorimetry) and computational (e.g., CCSD(T)/CBS) datasets. For example, hybrid functionals like B3LYP-D3 improve agreement with experimental ΔHf values (±2.4 kcal/mol error) . Use NIST-referenced data for 1-isocyanatooctadecane to calibrate computational models .

Methodological Best Practices

- Computational Studies : Use dual-level methods (e.g., geometry optimization at B3LYP/6-31G(d), single-point energy at MP2/cc-pVTZ) .

- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for compound characterization (e.g., ≥95% purity by HPLC) .

- Safety Protocols : Follow ALADDIN guidelines for isocyanate handling (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.